molecular formula C11H15NO B1386367 2-Cyclopropylmethoxy-6-methylphenylamine CAS No. 1154384-48-1

2-Cyclopropylmethoxy-6-methylphenylamine

Cat. No. B1386367
CAS RN: 1154384-48-1
M. Wt: 177.24 g/mol
InChI Key: CPUOSPQXPFQPDZ-UHFFFAOYSA-N
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Description

2-Cyclopropylmethoxy-6-methylphenylamine is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.24 . It is a compound where one of the hydrogen atoms in an ammonia molecule has been replaced by a hydrocarbon group .


Molecular Structure Analysis

The molecular structure of 2-Cyclopropylmethoxy-6-methylphenylamine can be analyzed using various methods. One common method is X-ray diffraction, which can validate the compound’s crystallization . Another tool that can be used to visualize the molecular structure is a 3D model viewer .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Cyclopropylmethoxy-6-methylphenylamine can be determined using various methods. These properties may include melting point, boiling point, density, molecular formula, molecular weight, and other physical properties .

properties

IUPAC Name

2-(cyclopropylmethoxy)-6-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-8-3-2-4-10(11(8)12)13-7-9-5-6-9/h2-4,9H,5-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPUOSPQXPFQPDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopropylmethoxy)-6-methylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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